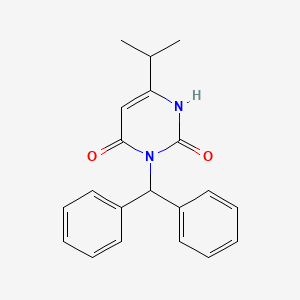
6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of benzhydryl chloride with isopropylamine to form an intermediate, which is then cyclized with a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving pyrimidine derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
- 6-Ethyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
Uniqueness
6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione may have unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.
Propriétés
Numéro CAS |
821795-53-3 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-benzhydryl-6-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)17-13-18(23)22(20(24)21-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,1-2H3,(H,21,24) |
Clé InChI |
WVZLAGLTMYMNNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)N(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


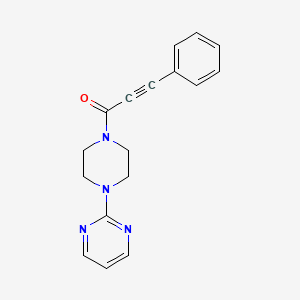
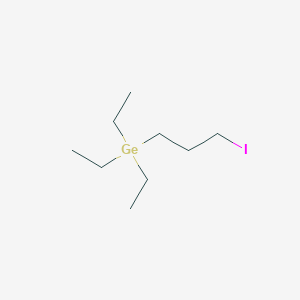

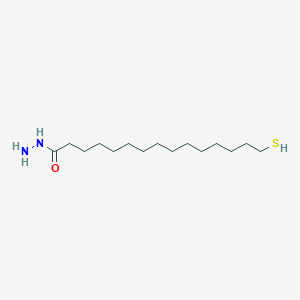
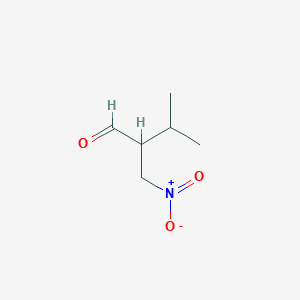
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
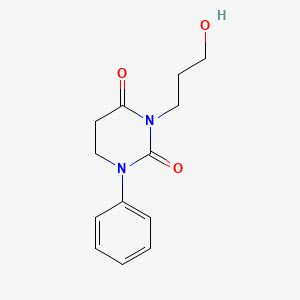


![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
